CCR8 Binding Affinity Cross-Comparison
CCR8 antagonist 1 exhibits a binding Ki of 1.6 nM for human CCR8 as determined in a competition FMAT binding assay [1]. While the allosteric antagonist AZ084 reports a slightly lower Ki of 0.9 nM, it is a mechanistically distinct allosteric modulator with species‑specific differences and a distinct downstream signaling bias . In contrast, the oral clinical‑stage antagonist IPG7236 demonstrates a Tango assay IC₅₀ of 24 nM and a CCL1‑induced downstream signaling IC₅₀ of 8.44 nM, reflecting a 15‑fold to 5‑fold weaker potency profile relative to CCR8 antagonist 1 in comparable functional readouts .
| Evidence Dimension | CCR8 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.6 nM |
| Comparator Or Baseline | AZ084: Ki = 0.9 nM; IPG7236: IC₅₀ = 24 nM (Tango assay), IC₅₀ = 8.44 nM (CCL1‑induced signaling) |
| Quantified Difference | CCR8 antagonist 1 shows ~1.8‑fold lower affinity vs. AZ084 (orthosteric vs. allosteric distinction) and 5‑fold to 15‑fold higher potency vs. IPG7236 |
| Conditions | Human CCR8 FMAT competition binding assay (CCR8 antagonist 1); Tango assay / CCL1‑induced signaling in CCR8‑overexpressing cells (IPG7236) |
Why This Matters
The binding potency places CCR8 antagonist 1 among the most potent orthosteric small‑molecule antagonists of CCR8 described in the public domain, offering researchers a well‑characterized tool for interrogating the native CCL1‑binding site without the confounding allosteric bias introduced by compounds like AZ084.
- [1] Jenkins TJ, Guan B, Dai M, et al. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. J Med Chem. 2007;50(3):566-584. View Source
